4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZDGMLIZJOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of Fluoro and Chloro Substituents: The fluoro and chloro substituents are introduced through halogenation reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the benzothiazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonamide formation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydrolysis : Reaction with aqueous NaOH at 80°C yields 4-hydroxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide via displacement of chloride. This is facilitated by the electron-withdrawing sulfonamide group, which activates the ring toward NAS[^2][^8].
-
Amination : Treatment with ammonia in DMF at 120°C replaces chlorine with an amine group, forming 4-amino-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide[^5][^6].
Table 1: Substitution Reactions and Conditions
Condensation Reactions
The sulfonamide NH group participates in condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives. For instance, condensation with 4-nitrobenzaldehyde produces a Schiff base with enhanced antimicrobial activity[^3][^7].
-
Urea/Thiourea Derivatives : Reaction with isocyanates or thiophosgene generates urea or thiourea-linked analogs, which show improved enzyme inhibition profiles[^6][^7].
Electrophilic Aromatic Substitution
The fluorine atom on the benzothiazole ring directs electrophilic attacks to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the benzothiazole ring[^3].
-
Sulfonation : Fuming H₂SO₄ leads to sulfonation at the 6-position, though yields are moderate (~50%) due to steric hindrance[^2].
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagents | Position | Product | Application |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-benzothiazole derivative | Antitubercular agents[^3] |
| Sulfonation | Fuming H₂SO₄, 25°C | C6 | 6-Sulfo-benzothiazole derivative | Solubility enhancement |
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes chlorine from the benzene ring, yielding 4-H-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide. This reaction is critical for generating intermediates for further functionalization[^8].
Coordination Chemistry
The sulfonamide group acts as a bidentate ligand, coordinating with transition metals:
-
Cu(II) Complexes : Forms stable complexes with Cu(II) acetate in methanol, exhibiting enhanced antibacterial activity (MIC: 0.09 μM against S. aureus)[^5].
-
Zn(II) Complexes : Coordination with ZnCl₂ improves solubility in polar solvents[^6].
Oxidation Reactions
-
Sulfur Oxidation : Treatment with H₂O₂/acetic acid oxidizes the sulfonamide sulfur to a sulfone, though this reaction is slow (24h, 40% yield)[^1].
-
Benzothiazole Ring Oxidation : Strong oxidants like KMnO₄ degrade the benzothiazole moiety to carboxylic acid derivatives[^3].
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C–S bond cleavage in the benzothiazole ring, forming 4-fluoro-2-mercaptoaniline and 4-chlorobenzenesulfonic acid as primary photoproducts[^6].
Key Research Findings
-
Antimicrobial Activity : Chlorine substitution enhances activity against Gram-positive bacteria (MIC: 0.08–0.32 μM)[^3][^5].
-
Enzyme Inhibition : Urea derivatives inhibit GSK-3β with IC₅₀ values <10 μM, relevant for neurodegenerative disease research[^6][^7].
-
Solubility : Sulfonation at C6 increases aqueous solubility by >20-fold, aiding formulation[^2].
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a sulfonamide functional group attached to a benzothiazole moiety. The presence of chlorine and fluorine atoms enhances its biological activity by influencing electronic properties and steric factors.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing the benzothiazole scaffold can inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and cell cycle arrest at the G1 phase. The presence of electron-withdrawing groups (such as chlorine or fluorine) at specific positions on the aromatic rings has been shown to enhance cytotoxicity against cancer cells .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The sulfonamide group contributes to the inhibition of bacterial growth by targeting bacterial enzymes involved in folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which have been used for decades in treating bacterial infections .
Sodium Channel Inhibition
Recent studies have identified sulfonamide compounds as selective inhibitors of sodium channels, particularly NaV 1.7. This channel is implicated in pain signaling pathways, making these compounds potential candidates for developing analgesics . The optimization of such compounds could lead to new treatments for chronic pain conditions.
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer effects of various benzothiazole derivatives, 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide was evaluated against several human cancer cell lines (e.g., MCF-7 and HCT-116). The compound exhibited promising IC50 values, indicating potent antiproliferative activity comparable to established chemotherapeutics .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.19 |
| HCT-116 | 0.48 |
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial efficacy of benzothiazole derivatives revealed that 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole and Benzene Rings
Table 1: Substituent Effects on Key Analogs
* Calculated based on formula C₁₃H₈ClFN₂O₂S₂.
Key Observations:
- Halogen Effects : Chlorine and bromine analogs (e.g., 8d, 8e) exhibit higher molecular weights and melting points compared to the target compound, likely due to stronger van der Waals interactions .
- Functional Group Impact: The amino group in 4-amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide enhances solubility but may reduce membrane permeability .
Biological Activity
4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cardiovascular effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can be described as follows:
- IUPAC Name : 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide
- Molecular Formula : C13H9ClF2N2O2S
- Molecular Weight : 328.8 g/mol
This compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.
1. Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide | P. aeruginosa | 8 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of signaling pathways.
Case Study:
In a study examining the effects on HeLa (cervical cancer) cells, the compound showed an IC50 value of 5.0 µM, indicating potent anticancer activity compared to control groups . The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction via caspase activation |
| MCF-7 | 7.5 | Inhibition of PI3K/AKT pathway |
| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
3. Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, including this compound. Research indicates that it may influence perfusion pressure and coronary resistance through interactions with calcium channels.
Experimental Findings:
In isolated rat heart models, compounds structurally similar to 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide demonstrated a decrease in coronary resistance and perfusion pressure over time . This suggests potential therapeutic applications in managing hypertension and related cardiovascular conditions.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies utilizing computational models have predicted favorable absorption and distribution characteristics.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | >70% |
| Plasma Half-Life | ~6 hours |
| Volume of Distribution (Vd) | ~0.8 L/kg |
| Clearance | ~15 mL/min/kg |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzene-1-sulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) with a 4-fluoro-1,3-benzothiazol-2-amine precursor under basic conditions (e.g., pyridine or triethylamine) .
- Key Considerations : Optimize reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize by-products. Confirm purity via HPLC or NMR.
Q. How can the crystal structure of this compound be determined to validate its molecular conformation?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Parameters include bond lengths, angles, and torsional angles to assess intramolecular interactions (e.g., hydrogen bonding) .
- Example : In related sulfonamide derivatives, dihedral angles between aromatic rings (e.g., 35.85° between benzene rings) and S–N bond lengths (~1.73 Å) confirm structural integrity .
Q. What is the hypothesized mechanism of action for sulfonamide derivatives like this compound in biological systems?
- Mechanism : Sulfonamides often act as competitive inhibitors of enzymes like dihydropteroate synthetase (critical in folate synthesis) or voltage-gated sodium channels (e.g., NaV1.7). This compound’s benzothiazole moiety may enhance target binding through π-π stacking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for NaV1.7 inhibition?
- Methodology :
- Modifications : Introduce substituents (e.g., trifluoromethyl, chloro) on the benzothiazole or benzene rings to enhance lipophilicity and binding affinity .
- Assays : Use patch-clamp electrophysiology to measure IC50 values against NaV1.7 and off-target isoforms (e.g., NaV1.5).
Q. What crystallographic techniques resolve contradictions in reported biological activities of sulfonamide derivatives?
- Approach :
- Co-crystallization : Determine binding modes with target proteins (e.g., NaV1.7 voltage-sensing domain) to explain potency variations .
- Hydrogen Bond Analysis : Intramolecular interactions (e.g., C–H⋯O) may stabilize conformations that affect activity .
Q. How can computational modeling predict metabolic liabilities of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
